molecular formula C4H4BN3O4 B11914985 (5-Nitropyrimidin-2-yl)boronic acid

(5-Nitropyrimidin-2-yl)boronic acid

Cat. No.: B11914985
M. Wt: 168.91 g/mol
InChI Key: WVVKRUDDTUZMKF-UHFFFAOYSA-N
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Description

(5-Nitropyrimidin-2-yl)boronic acid (CAS 1436604-92-0) is a high-purity, research-grade chemical building block essential for organic synthesis and drug discovery. This heteroaryl boronic acid belongs to a privileged class of compounds in Medicinal Chemistry, where boronic acids are known to improve the pharmacokinetic and selectivity profiles of bioactive molecules . Its molecular structure features a pyrimidine ring, a key nitrogen-containing heterocycle found in nucleic acids and many commercial pharmaceuticals, further functionalized with a nitro group and a boronic acid group . The primary research application of this compound is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a crucial partner for the formation of new carbon-carbon bonds . This reaction is a powerful tool for constructing complex biaryl structures, enabling researchers to efficiently create novel molecular architectures for various applications. The unique reactivity offered by the combination of the electron-withdrawing nitro group and the boronic acid functionality on a pyrimidine scaffold makes it a valuable intermediate in the design and synthesis of potential pharmaceutical agents, agrochemicals, and materials . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C4H4BN3O4

Molecular Weight

168.91 g/mol

IUPAC Name

(5-nitropyrimidin-2-yl)boronic acid

InChI

InChI=1S/C4H4BN3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2,9-10H

InChI Key

WVVKRUDDTUZMKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)[N+](=O)[O-])(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nitropyrimidin 2 Yl Boronic Acid

Strategies for Carbon-Boron Bond Formation in Pyrimidine (B1678525) Systems

The creation of a carbon-boron bond on a pyrimidine ring is a challenging endeavor due to the heterocycle's electron-deficient nature. This characteristic can lead to side reactions, such as nucleophilic addition to the ring by organometallic reagents or protodeboronation of the final product. researchgate.net Consequently, specialized methods have been developed to achieve efficient borylation, primarily revolving around two key approaches: metal-halogen exchange followed by borylation and transition metal-catalyzed cross-coupling reactions.

Metal-Halogen Exchange and Borylation

A classic and powerful method for generating aryl and heteroaryl boronic acids involves a two-step sequence: metal-halogen exchange on a suitable halo-pyrimidine precursor, followed by quenching the resulting organometallic intermediate with a boron electrophile. acsgcipr.org The starting material for synthesizing (5-Nitropyrimidin-2-yl)boronic acid via this route would typically be 2-chloro- or 2-bromo-5-nitropyrimidine.

The choice of organometallic reagent is critical for a successful metal-halogen exchange. Both lithium and magnesium reagents are widely used, each with distinct advantages and requiring specific conditions for optimal performance, especially in the presence of a reducible nitro group.

Lithium Organometallics: Alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are highly reactive and can effect rapid halogen-metal exchange even at very low temperatures. researchgate.net To prevent unwanted side reactions, such as nucleophilic attack on the pyrimidine ring or reaction with the nitro group, these reactions are almost exclusively performed under cryogenic conditions, typically at -78 °C or lower. nih.gov The resulting lithiated pyrimidine is then treated with a boron electrophile like triisopropyl borate (B1201080) or trimethyl borate, followed by acidic workup to yield the boronic acid.

Magnesium Organometallics: Grignard reagents offer a milder alternative. Halogen-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). nih.gov These exchanges can often be run at temperatures higher than those required for lithiation, which can be advantageous for industrial-scale synthesis. A particularly effective strategy involves the combined use of i-PrMgCl and n-BuLi, which can enhance reactivity and selectivity under non-cryogenic conditions. nih.gov

Reagent(s)Typical SolventTemperature (°C)Boron SourceKey Considerations
n-BuLi or t-BuLiTHF, Diethyl ether-78 to -100B(OiPr)₃, B(OMe)₃Requires strict cryogenic conditions to avoid side reactions. researchgate.net
i-PrMgCl·LiClTHF-20 to 0B(OiPr)₃Milder conditions; LiCl helps break up magnesium aggregates. nih.gov
i-PrMgCl / n-BuLiTHF-20 to 0B(OiPr)₃Offers high selectivity and can be performed at non-cryogenic temperatures. nih.gov

The organometallic intermediates generated from the metal-halogen exchange of 5-nitropyrimidines can be unstable, even at low temperatures. To mitigate decomposition and improve reaction yields, an in situ quench (or Barbier-type) procedure is often implemented. In this setup, the boron electrophile is mixed with the halo-pyrimidine substrate before the addition of the organometallic reagent. As the highly reactive pyrimidyl-lithium or -magnesium species is formed, it is immediately trapped by the co-present borate ester. This technique minimizes the lifetime of the unstable intermediate, thereby preventing degradation and suppressing potential side reactions.

When the pyrimidine ring is substituted with multiple halogens, achieving regioselective borylation becomes a significant challenge. For a hypothetical substrate like 2,4-dichloro-5-nitropyrimidine, selective C-B bond formation at the C2 position is desired. The C2 and C6 positions of the pyrimidine ring are the most electron-deficient and thus most susceptible to nucleophilic attack and metal-halogen exchange. The C4 position is generally less reactive. Therefore, under carefully controlled stoichiometric conditions (i.e., using one equivalent of organometallic reagent), the exchange is expected to occur preferentially at the C2 position. The use of specialized reagents, such as an i-PrMgCl/n-BuLi combination, can further enhance this selectivity through chelation or kinetic effects, providing a reliable route to the desired 2-borylated isomer. nih.gov

Transition Metal-Catalyzed Borylation Reactions

As an alternative to the often harsh conditions of metal-halogen exchange, transition metal-catalyzed reactions provide a milder, more functional group-tolerant pathway to heteroaryl boronic acids. These methods have become increasingly prevalent due to their high efficiency and broad substrate scope.

The Miyaura borylation is arguably the most widely used catalytic method for synthesizing aryl and heteroaryl boronic esters. organic-chemistry.org The reaction involves the palladium-catalyzed cross-coupling of a halo-pyrimidine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net The resulting boronate ester can be readily isolated and purified or hydrolyzed to the corresponding boronic acid.

Catalyst / PrecatalystLigandBaseBoron ReagentKey Features
Pd(OAc)₂ / Pd₂ (dba)₃XPhos, SPhos, PPh₃KOAc, K₃PO₄B₂pin₂Standard, widely used conditions; ligand choice is critical. organic-chemistry.org
PdCl₂(dppf)(none)KOAcB₂pin₂dppf acts as a built-in ligand.
XPhos-Pd-G2(none)K₃PO₄B₂(OH)₄Uses more atom-economical diboron; ethylene (B1197577) glycol can be used as an additive to improve yields. nih.gov
Iridium- and Rhodium-Catalyzed C-H or C-F Borylation

Transition-metal-catalyzed direct borylation of C-H bonds has emerged as a powerful tool for the synthesis of organoboron compounds. For heteroaromatic systems like pyrimidine, iridium-based catalysts are particularly notable.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond, offering an atom-economical route to boronic esters. The reaction typically employs a catalyst system such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) and a bidentate phosphine (B1218219) or bipyridine ligand, with bis(pinacolato)diboron (B₂pin₂) as the boron source. The regioselectivity of the borylation on a substituted pyrimidine ring is primarily governed by steric factors, with the boryl group generally installing at the most accessible C-H position. nih.govnih.gov For a substrate like 5-nitropyrimidine (B80762), the C-H bonds at positions 4 and 6 would be the most likely sites for borylation, assuming the C-2 position is the point of eventual boronic acid installation via another method. However, the strong deactivating effect of the nitro group and potential catalyst inhibition by the pyrimidine nitrogen's lone pair can present challenges, potentially requiring tailored catalyst systems or harsher reaction conditions. nih.govrsc.org

Rhodium-Catalyzed C-F Borylation: In cases where a fluoro-substituted pyrimidine is used as a precursor, rhodium-catalyzed C-F bond borylation offers a viable synthetic route. nih.gov This transformation is often a directed process, where a nearby functional group on the substrate coordinates to the rhodium center, guiding the borylation to an ortho C-F bond. researchgate.net For instance, a directing group at the C-4 position of a 2-fluoro-5-nitropyrimidine (B3192465) could facilitate borylation at the C-2 position. This method provides an alternative to traditional cross-coupling or metal-halogen exchange pathways.

Catalyst SystemBond TargetedKey Features
Iridium / LigandC-HSterically controlled regioselectivity; solvent-free conditions possible. nih.govnih.gov
Rhodium / LigandC-FDirected reaction, often requiring a directing group for high regioselectivity. nih.govresearchgate.net

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM)

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, such as a trialkyl borate (e.g., B(Oi-Pr)₃), to form the boronic acid derivative. arkat-usa.orgnih.gov

For pyrimidine systems, various DMGs can be employed. While the pyrimidine nitrogens themselves can direct metallation, their electronic properties can complicate the reaction. Therefore, strategically placed DMGs are often more reliable. The nitro group itself is a powerful electron-withdrawing group and can direct metallation, but it can also be susceptible to side reactions with strong bases. A more controlled approach involves the use of established DMGs. One-pot DoM-boronation-Suzuki-Miyaura coupling sequences have been developed to avoid the isolation of potentially unstable pyridyl boronic acids, a strategy directly applicable to pyrimidines. nih.gov

Directing Group (DMG)Position on Pyridine (B92270)/PyrimidineComments
-CONEt₂C-2, C-3, or C-4Strong directing group; widely used in pyridine chemistry. nih.gov
-OConeC-2 or C-4Directs metallation to the ortho position. nih.gov
-Cl, -FC-2Halogens can act as DMGs. nih.gov
-NHBoc, -NHPivC-2Amide groups are effective DMGs. pharmaceutical-business-review.com

The use of highly hindered amide bases like TMPMgCl•LiCl has proven effective for the metallation of electron-poor heteroarenes, which could be beneficial for a substrate like 5-nitropyrimidine. harvard.edu

[4+2] Cycloaddition Routes to Pyrimidine Boronic Acids

[4+2] cycloaddition reactions, or Diels-Alder reactions, provide a powerful method for constructing six-membered rings. While direct cycloaddition to form a pre-functionalized nitropyrimidine boronic acid is complex, related condensation strategies can achieve a similar outcome.

A notable approach involves the condensation of amidines with ynone trifluoroborates. nih.gov This reaction proceeds in a manner analogous to a cycloaddition to construct the pyrimidine ring, with the boronic acid functionality (as a stable trifluoroborate salt) already incorporated. For example, condensing an appropriate amidine with a nitro-substituted ynone trifluoroborate could directly yield a 5-nitropyrimidine trifluoroborate salt, which can then be converted to the boronic acid. This method offers a convergent approach where the ring is built with the boron moiety already in place. nih.gov

Synthesis of Boronic Acid Precursors and Derivatives

Due to the inherent instability of some boronic acids, they are often prepared and handled as more stable derivatives, such as organotrifluoroborate salts or boronic esters.

Preparation of Pyrimidine Organotrifluoroborate Salts

Potassium organotrifluoroborates (R-BF₃K) are air- and moisture-stable, crystalline solids that serve as excellent surrogates for boronic acids. orgsyn.orgchem-station.com Their stability circumvents issues like protodeboronation and the formation of boroxine (B1236090) anhydrides that can complicate the use of free boronic acids. nih.gov

The synthesis is typically straightforward, involving the treatment of the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). chem-station.comnih.gov The resulting trifluoroborate salt precipitates from the solution and can be easily isolated. These salts are robust and can be carried through multiple synthetic steps before being used in cross-coupling reactions, where they slowly hydrolyze in situ to release the active boronic acid. nih.govchem-station.com

General Synthesis of Potassium Organotrifluoroborate: R-B(OH)₂ + KHF₂ (excess) in H₂O/MeOH → K[R-BF₃]↓ + 2H₂O

Synthesis of Pyrimidine Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic esters, particularly pinacol esters, are the most widely used derivatives of boronic acids. They are generally stable, soluble in organic solvents, and amenable to purification by chromatography. medchemexpress.com

There are two primary routes to pyrimidine pinacol esters:

Esterification of the Boronic Acid: The most direct method is the condensation of this compound with pinacol. This is an equilibrium process, and the reaction is typically driven to completion by removing the water formed, often by azeotropic distillation with a solvent like toluene (B28343) or by using a dehydrating agent. orgsyn.org

Direct Borylation of a Precursor: Alternatively, the pinacol ester can be synthesized directly from a pyrimidine precursor. This is commonly achieved via a palladium-catalyzed Miyaura borylation reaction of a halide (e.g., 2-chloro- or 2-bromo-5-nitropyrimidine) with bis(pinacolato)diboron (B₂pin₂). escholarship.org Another route involves halogen-metal exchange of the pyrimidine halide with an organolithium reagent at low temperature, followed by quenching with a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy-Bpin). google.comresearchgate.net

MethodStarting MaterialKey ReagentsAdvantage
EsterificationBoronic AcidPinacol, TolueneSimple, direct conversion of existing boronic acid. orgsyn.org
Miyaura BorylationPyrimidine HalideB₂pin₂, Pd Catalyst, BaseDirect access from halides; good functional group tolerance.
Halogen-Metal ExchangePyrimidine Haliden-BuLi, Isopropoxy-BpinAvoids palladium; performed at low temperatures. researchgate.net

Optimization of Synthetic Pathways for Efficiency and Reproducibility

The efficiency and reproducibility of synthesizing this compound are paramount for its practical application. Optimization efforts focus on several key areas:

Protecting Group Strategy: For pyrimidines bearing reactive functional groups (like an amino group, in related syntheses), an efficient protecting group strategy is crucial. The protection must be robust enough to survive the borylation conditions but easily removable without affecting the boronic acid moiety. For example, inexpensive in-situ protection of an amine with TMSCl has been shown to be effective. researchgate.net

Isolation and Purification: The physical properties of the target compound dictate the isolation strategy. For water-soluble boronic acids, a carefully designed acid-base extraction sequence can be employed to isolate the product in high purity and yield, forgoing the need for chromatography. researchgate.net For boronic esters, which are less polar, purification by silica (B1680970) gel chromatography is standard. medchemexpress.comorgsyn.org

By carefully selecting the synthetic route and optimizing reaction and workup conditions, the synthesis of this compound and its derivatives can be rendered practical, scalable, and reproducible.

Mechanistic Insights into Reactivity and Transformation Pathways

Fundamental Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. The unique electronic characteristics of (5-Nitropyrimidin-2-yl)boronic acid have a profound impact on each of these stages.

Transmetalation Processes Involving Boronic Acid Substrates

Transmetalation is often the rate-determining step in the Suzuki-Miyaura coupling, especially when dealing with electron-deficient boronic acids. mdpi.com This step involves the transfer of the organic group from the boron atom to the palladium(II) center, forming a diorganopalladium(II) intermediate. The process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

The strong electron-withdrawing properties of the 5-nitropyrimidine (B80762) moiety in this compound render the boron center more Lewis acidic and the organic group less nucleophilic. This inherent electronic deficiency can significantly slow down the rate of transmetalation. It is generally accepted that electron-rich aryl groups transmetalate more rapidly than electron-deficient ones. reddit.com Studies on similar electron-deficient systems have highlighted the challenges associated with this step. For instance, the coupling of electron-poor arylboronic acids can be sluggish due to their reduced nucleophilicity. nih.gov

The pKa of the boronic acid plays a critical role in its reactivity. A lower pKa, indicative of a stronger acid, can influence the equilibrium of boronate formation. The presence of the nitro group is expected to lower the pKa of this compound, potentially favoring the formation of the reactive boronate species even with weaker bases. However, the decreased nucleophilicity of the nitropyrimidine ring remains a significant hurdle to overcome.

Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple and are expelled from the metal center, regenerating the palladium(0) catalyst and forming the desired C-C bond. This step is generally facile and irreversible.

The electronic nature of the ligands on the palladium complex can influence the rate of reductive elimination. For arylpalladium cyanide complexes, it has been observed that aryl ligands with electron-donating substituents undergo faster reductive elimination than those with electron-withdrawing substituents. nih.gov This suggests that the electron-deficient nature of the 5-nitropyrimidinyl group might retard the reductive elimination step. However, computational studies on other systems have shown that the barriers for reductive elimination can be relatively low, and this step is not always rate-limiting.

Reaction Kinetics and Selectivity Studies

Influence of Electronic and Steric Factors on Reaction Rates

The primary electronic factor governing the reactivity of this compound is the powerful electron-withdrawing effect of the nitro group and the pyrimidine (B1678525) ring. This effect, as previously discussed, primarily impacts the transmetalation step, making it a likely kinetic bottleneck.

Steric hindrance around the boron center or on the coupling partner can also significantly affect reaction rates. While this compound itself is not exceptionally bulky, the steric environment of the aryl halide coupling partner can influence the ease of both oxidative addition and reductive elimination.

The following table summarizes the expected electronic effects on the key steps of the Suzuki-Miyaura coupling with this compound:

Catalytic StepInfluence of Electron-Withdrawing 5-Nitropyrimidinyl Group
Oxidative Addition Indirect effect; the nature of the aryl halide is the primary determinant.
Transmetalation Generally decelerated due to decreased nucleophilicity of the aryl group.
Reductive Elimination Potentially decelerated, as electron-donating groups typically accelerate this step.

Role of Catalyst-Ligand Systems and Base Promoters

The choice of catalyst, ligand, and base is critical for achieving successful cross-coupling with challenging substrates like this compound.

Catalyst-Ligand Systems: Modern palladium catalysts often employ bulky and electron-donating phosphine (B1218219) ligands. These ligands can promote oxidative addition and reductive elimination. For electron-deficient boronic acids, ligands that facilitate the transmetalation step are particularly crucial. For instance, the use of highly active catalysts like those based on BrettPhos has enabled the Suzuki-Miyaura coupling of nitroarenes, which proceeds via an unprecedented oxidative addition of the Ar-NO2 bond. nih.gov This suggests that specialized catalyst systems may be required to overcome the inherent low reactivity of this compound.

Base Promoters: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by converting it to a more reactive boronate anion. The choice of base can influence the reaction rate and selectivity. For electron-deficient boronic acids, a stronger base might be necessary to facilitate the formation of the boronate. However, the use of strong bases can also lead to side reactions, such as decomposition of the starting materials or the catalyst. Computational studies have shown that the reaction of the base with the boronic acid is a key step in the transmetalation mechanism. researchgate.net

The interplay between the pKa of the boronic acid and the strength of the base is a key consideration. The following table illustrates the properties of common bases used in Suzuki-Miyaura couplings:

BasepKa of Conjugate AcidTypical Application
Potassium Carbonate (K₂CO₃)10.3General purpose, mild
Sodium Carbonate (Na₂CO₃)10.3General purpose, mild
Cesium Carbonate (Cs₂CO₃)10.3Often used for challenging couplings
Potassium Phosphate (B84403) (K₃PO₄)12.3Stronger base, effective for difficult substrates
Sodium Hydroxide (B78521) (NaOH)~14Strong base, can promote side reactions

Given the electron-deficient nature of this compound, a stronger base like potassium phosphate may be required to achieve efficient coupling.

Understanding Side Reactions and Stability Considerations

The utility of this compound in chemical synthesis is intrinsically linked to its stability and the potential for undesired side reactions. The electron-deficient nature of the nitropyrimidine ring significantly influences these aspects.

Mechanisms of Protodeboronation and Hydrolysis

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often undesirable side reaction for boronic acids. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent. For arylboronic acids, this process can be catalyzed by either acid or base. wikipedia.orgresearchgate.net

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, [ArB(OH)₃]⁻. wikipedia.org For arylboronic acids bearing electron-withdrawing substituents, such as the 5-nitropyrimidinyl group, a competing dissociative mechanism involving the generation of a transient aryl anion can occur. wikipedia.orgacs.org This pathway is particularly relevant for highly electron-deficient arenes. acs.org The presence of the nitro group on the pyrimidine ring is expected to significantly enhance the rate of base-catalyzed protodeboronation due to the stabilization of the transient negative charge on the ring.

Acid-Catalyzed Protodeboronation: In acidic media, protodeboronation can also occur. researchgate.netrsc.orgrsc.org Mechanistic studies suggest an intermolecular metathesis pathway via a four-membered ring transition state. rsc.orgrsc.org However, for aromatic boronic acids with electron-withdrawing groups, acidic conditions can actually provide stabilization. wikipedia.org For basic heteroaromatic boronic acids, the situation is more complex. The speciation of the boronic acid, including the formation of zwitterionic species under neutral pH, can lead to rapid protodeboronation through unimolecular fragmentation. wikipedia.org Shifting the pH to be either more acidic or basic can attenuate this specific decomposition pathway by moving away from the reactive zwitterionic form. wikipedia.org

The stability of heteroaryl boronic acids, particularly those containing nitrogen, can be problematic. researchgate.netnih.gov For instance, 2-pyridylboronic acid is known to be unstable. researchgate.net The electron-withdrawing nature of the 5-nitropyrimidinyl group in this compound likely makes it susceptible to both protodeboronation and hydrolysis, especially under basic conditions typical for Suzuki-Miyaura couplings. researchgate.net

Condition Dominant Mechanism for Electron-Deficient Arylboronic Acids Effect on this compound
Basic (High pH) Formation of boronate [ArB(OH)₃]⁻ followed by reaction with a proton source or dissociation to a transient aryl anion. wikipedia.orgacs.orgAccelerated protodeboronation due to stabilization of the aryl anion by the nitro group.
Acidic (Low pH) Acid-catalyzed protonolysis, potentially via a four-membered transition state. researchgate.netrsc.orgrsc.orgCan be stabilizing compared to neutral or basic conditions. wikipedia.org
Neutral pH For basic heteroaromatic boronic acids, potential for rapid protodeboronation via a zwitterionic intermediate. wikipedia.orgThe pyrimidine nitrogen atoms may lead to complex speciation and potential instability.

Competitive Pathways in Nucleophilic Aromatic Substitution (SNAr)

The 5-nitropyrimidine core of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group and the inherent electron deficiency of the pyrimidine ring. mdpi.comnih.gov This creates a scenario where the boronic acid itself, or another leaving group on the ring, can be displaced by a nucleophile.

In the context of cross-coupling reactions, where nucleophilic species (e.g., hydroxide or alkoxide bases) are present, there is a potential for competitive SNAr reactions. The boronic acid group, -B(OH)₂, can itself be considered a leaving group, although this is less common than displacement of a halide. More likely is a scenario where a halogen atom at another position on the pyrimidine ring is the target of nucleophilic attack.

For example, in dihalopyrimidines, SNAr reactions often occur regioselectively. mdpi.com The presence of the nitro group in this compound would strongly activate the positions ortho and para to it for nucleophilic attack. If a suitable leaving group is present at one of these positions, SNAr could compete with the desired cross-coupling reaction involving the boronic acid.

Strategic Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prominent and anticipated application for this boronic acid. This reaction is a powerful tool for the formation of C-C bonds between sp²-hybridized carbon atoms.

The coupling of (5-Nitropyrimidin-2-yl)boronic acid with a diverse range of aryl and heteroaryl halides (I, Br, Cl) and triflates would be a primary application. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and can be tailored to the specific substrates.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Halides

EntryAryl/Heteroaryl HalideProductPotential Catalyst System
14-Bromoanisole2-(4-Methoxyphenyl)-5-nitropyrimidinePd(PPh₃)₄, Na₂CO₃
21-Iodonaphthalene2-(Naphthalen-1-yl)-5-nitropyrimidinePd(OAc)₂, SPhos, K₃PO₄
32-Chloropyridine5-Nitro-2-(pyridin-2-yl)pyrimidinePd₂(dba)₃, XPhos, Cs₂CO₃
4Phenyl triflate5-Nitro-2-phenylpyrimidinePdCl₂(dppf), K₂CO₃

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results would require experimental verification.

In cases where a pyrimidine (B1678525) scaffold contains multiple reactive sites (e.g., di- or tri-halopyrimidines), This compound could be used for regioselective functionalization. The inherent reactivity differences of the halogenated positions, often dictated by electronic and steric factors, allow for controlled, stepwise introduction of substituents. For instance, in a 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution, while the C2 position can be targeted in a subsequent Suzuki-Miyaura coupling.

A direct and powerful application of the Suzuki-Miyaura reaction with this boronic acid is the synthesis of biaryl and heterobiaryl systems where one of the aryl moieties is the 5-nitropyrimidine (B80762) ring. These structural motifs are of high interest in medicinal chemistry and materials science. The reaction would provide a convergent approach to a wide array of substituted biaryls.

The introduction of the 5-nitropyrimidin-2-yl moiety can be a key step in the total synthesis of more complex organic molecules. The nitro group itself can serve as a functional handle for further transformations, such as reduction to an amine, which can then participate in a variety of subsequent reactions (e.g., amide bond formation, diazotization). This highlights the potential of This compound as a versatile building block in multi-step synthetic sequences.

Beyond palladium catalysis, other transition metals can be employed for C-C bond formation. While no specific examples involving This compound have been documented, nickel-catalyzed reactions represent a plausible alternative. Nickel catalysts are known to promote unique transformations, including cyclization reactions where a boronic acid could act as a nucleophilic partner. For instance, a hypothetical intramolecular cyclization could involve a pyrimidine ring bearing both a boronic acid at the 2-position and a suitable tethered electrophile.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound provides a valuable platform for achieving this transformation through various catalytic and mediated approaches.

Transition Metal-Mediated N-Arylation (e.g., Copper-catalyzed)

Copper-catalyzed N-arylation reactions represent a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. While specific examples detailing the use of this compound in copper-catalyzed N-arylation are not extensively documented in the provided search results, the general utility of copper catalysis for the N-arylation of various nitrogen-containing heterocycles with boronic acids is well-established. researchgate.netrsc.orgrsc.orgresearchgate.net These methodologies often proceed under mild conditions and demonstrate broad substrate scope. For instance, copper(II)-catalyzed N-arylation of C-amino-NH-azoles with arylboronic acids has been successfully developed. rsc.org Similarly, a ligand and base-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in the air at ambient temperature has been reported, highlighting the operational simplicity of such methods. rsc.orgresearchgate.net The general principle involves the reaction of a nitrogen-containing substrate with a boronic acid in the presence of a copper catalyst, often with a ligand, to facilitate the C-N bond formation. Given the presence of the boronic acid moiety, this compound can theoretically participate as the arylating agent in such reactions.

A general representation of a copper-catalyzed N-arylation reaction is depicted below:

Table 1: Representative Copper-Catalyzed N-Arylation Conditions

CatalystLigandBaseSolventTemperature
CuOTf1,10-PhenanthrolineNoneNot SpecifiedAmbient
Cu(OAc)2NoneNoneDCERoom Temperature
Cu(OAc)21,10-PhenanthrolineNot SpecifiedDMSONot Specified

This table represents generalized conditions found in the literature for copper-catalyzed N-arylation reactions and may not be specific to this compound.

Phosphine-Mediated Deoxygenative C-N Coupling with Nitroarenes

A significant advancement in C-N bond formation is the phosphine-mediated deoxygenative coupling of nitroarenes and boronic acids. mit.edu This method provides a direct route to di(hetero)arylamine products without the need for transition metal additives. mit.edu The reaction is driven by an inexpensive commercial phosphine reagent, such as triethylphosphine, which facilitates the deoxygenation of the nitroarene and subsequent coupling with the boronic acid. mit.edu This approach is particularly effective for electron-deficient nitroarenes. mit.edu The reaction between a nitroarene and a boronic acid in the presence of a phosphine leads to the formation of a C-N bond, offering a complementary strategy to traditional transition metal-catalyzed methods. mit.edu

Tandem C-N Coupling and Cyclization Sequences

The strategic placement of reactive functional groups in this compound allows for its participation in tandem reactions, where an initial C-N coupling event is followed by an intramolecular cyclization. These sequences provide rapid access to complex heterocyclic structures. While specific examples involving this compound were not the primary focus of the provided search results, the concept of tandem C-N coupling and cyclization is a well-established synthetic strategy. nih.gov For instance, tandem reactions involving Pd-catalyzed cross-coupling followed by spirocyclization have been developed. nih.gov Similarly, decarboxylative tandem C-N coupling with nitroarenes has been shown to be an efficient method for constructing aromatic tertiary amines. nih.gov

Electrophilic and Nucleophilic Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for further derivatization and the introduction of additional functional groups.

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This conversion can be achieved using a variety of reducing agents and catalytic systems. researchgate.netcalvin.edu The resulting amine, 2-amino-5-aminopyrimidineboronic acid, would be a valuable intermediate for further synthetic elaborations, such as the introduction of new substituents through acylation, alkylation, or participation in further coupling reactions. The selective reduction of a nitro group in the presence of other reducible functional groups is a key consideration, and various methods have been developed to achieve this selectivity. calvin.edu For example, the reduction of aromatic nitro compounds to anilines can be performed with high yield and selectivity using sodium hypophosphite and phosphinic acid in the presence of a palladium on carbon catalyst. researchgate.net

Utility as a Lewis Acid in Catalytic Processes

The Lewis acidity of boronic acids is a cornerstone of their catalytic activity. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, thereby activating the substrate. The presence of the electron-withdrawing nitro group and the pyrimidine ring in this compound is expected to enhance the Lewis acidity of the boron center, a feature that is, in principle, advantageous for catalysis. Boronic acids can catalyze a variety of organic transformations, often under mild conditions, by activating substrates such as alcohols and carboxylic acids.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. Chiral Lewis acids are critical tools in this field, and chiral boronic acids have been developed for a range of enantioselective transformations. These catalysts typically operate by forming a transient, chiral complex with the substrate, thereby directing the approach of a reactant from a specific face.

Despite the well-established use of other boronic acids in asymmetric catalysis, a review of the scientific literature reveals a notable absence of specific applications for this compound in this domain. While dual catalytic systems employing a boronic acid and a chiral amine have been successfully used for the asymmetric allylation of aldehydes, specific examples utilizing this compound are not documented. The development of chiral ligands that could coordinate with this compound or the synthesis of chiral derivatives of this compound could potentially unlock its utility in asymmetric synthesis, but such research has not yet been reported.

Boronic acids have been demonstrated to be effective catalysts for the selective reduction of various functional groups. For instance, certain boronic acids can catalyze the hydrosilylation of amides to amines with good functional-group tolerance. This catalytic activity stems from the ability of the boronic acid to activate the carbonyl group of the amide.

Furthermore, boronic acids serve as catalysts for the activation of hydroxyl groups, facilitating their conversion into other functionalities and bypassing the need for stoichiometric activating agents. This activation can proceed through either electrophilic or nucleophilic pathways, depending on the reaction conditions and the nature of the substrate.

However, with respect to this compound, there is a lack of specific research findings demonstrating its application as a catalyst for selective reductions or functional group activations. While its inherent Lewis acidity suggests potential in these areas, empirical data from published studies to support this is currently unavailable. The exploration of this compound in these catalytic roles remains an open area for future research.

Computational and Theoretical Investigations of 5 Nitropyrimidin 2 Yl Boronic Acid Reactivity

Electronic Structure and Reactivity Prediction

The reactivity of an organic molecule is intrinsically linked to its electronic structure. For (5-Nitropyrimidin-2-yl)boronic acid, the presence of a pyrimidine (B1678525) ring, a nitro group, and a boronic acid functional group creates a unique electronic profile. The pyrimidine ring itself is electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitro group at the C5 position.

Computational studies, particularly DFT calculations, are employed to quantify the electronic characteristics of such molecules. researchgate.net These calculations can determine key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In studies of related substituted pyrimidines, DFT has been used to analyze these reactivity descriptors. researchgate.netmdpi.com For example, in a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, DFT calculations at the PBE0-D3BJ/def2-TZVP/SMD water level of theory were used to determine their electronic and structural relationships. researchgate.net The results indicated that the introduction of different substituents significantly alters the electronic properties. While specific data for this compound is not detailed in the provided literature, it can be inferred that the nitro group would substantially lower both the HOMO and LUMO energy levels, making the pyrimidine ring highly susceptible to nucleophilic attack.

The distribution of electron density and electrostatic potential can also be mapped computationally. These maps visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic reactions. For this compound, the boronic acid group would be the primary site for reactions like the Suzuki-Miyaura coupling, while the electron-deficient pyrimidine ring's reactivity is modulated by the nitro group.

Table 1: Illustrative Calculated Electronic Properties for a Pyrimidine Derivative (Compound 3f from researchgate.net)

This table presents an example of data obtained from DFT studies on a related pyrimidine derivative, illustrating the types of electronic properties that can be calculated to predict reactivity.

PropertyValue
HOMO Energy-7.15 eV
LUMO Energy-2.48 eV
HOMO-LUMO Gap (ΔE)4.67 eV
Dipole Moment (μ)4.01 Debye
Hyperpolarizability (β)2.15 x 10⁻³⁰ esu

Data sourced from a computational study on 4,6-dichloro-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrimidine. researchgate.net

Mechanistic Pathway Elucidation through Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the detailed mechanisms of chemical reactions, including the synthesis and subsequent reactions of pyrimidine boronic acids. science.org.ge By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

In the context of this compound, a key reaction is the Suzuki-Miyaura cross-coupling. mdpi.com Computational modeling can elucidate the catalytic cycle of this palladium-catalyzed reaction. This involves calculating the energies of each step:

Oxidative Addition: The palladium catalyst inserts into the bond of an aryl halide.

Transmetalation: The organic group is transferred from the boronic acid (or its boronate derivative) to the palladium center.

Reductive Elimination: The two organic groups couple, and the desired product is released, regenerating the palladium catalyst.

Computational studies can pinpoint the rate-determining step of the cycle and explain how factors like the choice of ligand, base, and solvent influence the reaction efficiency. nih.gov For pyrimidine-containing substrates, these calculations can also clarify the role of the nitrogen atoms, which can coordinate to the catalyst and potentially affect its activity. mdpi.com

Table 2: Example of Calculated Energies for Pyrimidine Synthesis Stages science.org.ge

This table illustrates how quantum chemical calculations provide energetic details for different stages of a reaction pathway, using the synthesis of a pyrimidine derivative as an example.

Reaction StageActivation Energy (ΔE#) (kJ/mol)Reaction Energy (ΔE) (kJ/mol)Thermodynamic Character
Stage 1: (1) + (2) → (4)119.0-57.9Exothermal
Stage 2: Cyclization142.4-162.7Exothermal

Data sourced from a quantum-chemical model of pyrimidine synthesis. science.org.ge

Conformational Analysis and Tautomerism Studies in Pyrimidine Boronic Acids

The three-dimensional shape (conformation) and the potential for isomerization (tautomerism) of pyrimidine boronic acids are critical to their reactivity and interactions. Computational methods are used to explore the relative stabilities of different conformers and tautomers.

Conformational Analysis: For molecules with rotatable bonds, multiple conformations can exist. In pyrimidine boronic acids, rotation can occur around the C-B bond. Quantum chemical calculations can determine the potential energy landscape for this rotation, identifying the most stable (lowest energy) conformations. In a study of pyrimidine-based boron complexes, DFT calculations were used to predict three possible ground-state conformers: two axial and one equatorial. nih.gov The geometry of these conformers, defined by specific dihedral angles, was optimized to find the most stable structures. nih.gov

Tautomerism: Tautomerism, the interconversion of isomers through the migration of a proton and a shift in double bonds, is a significant phenomenon in heterocyclic chemistry. nih.govias.ac.in Pyrimidine derivatives can exhibit several types of tautomerism, including amino-imino and lactam-lactim forms. ias.ac.inechemcom.com Boronic acids themselves can exist in equilibrium with their cyclic boroxime (trimer) forms or form complexes with diols.

Theoretical studies can predict the relative energies of these different tautomeric forms in various environments (gas phase or solution). ias.ac.inechemcom.com For example, a theoretical study on barbituric acid, a pyrimidine derivative, investigated the proton transfer processes involved in its lactam-lactim tautomerism using the B3LYP method. echemcom.com The study calculated the activation energies for proton transfer between different positions on the ring, identifying the most stable tautomer. echemcom.com For this compound, understanding the preferred tautomeric state is essential as it dictates the molecule's hydrogen bonding capabilities and its precise geometry during a chemical reaction.

Table 3: Calculated Relative Stability of Barbituric Acid Tautomers echemcom.com

This table provides an example of how computational chemistry is used to compare the stability of different tautomeric forms of a related pyrimidine compound.

Tautomer FormRelative Energy (kJ/mol) (Compared to most stable form)Stability
Triketo (Most Stable)0.0Most Stable
Enol-Dienol104.9Less Stable
Lactam-Lactim119.5Less Stable

Energies are illustrative, based on findings from a theoretical study on barbituric acid tautomerism. echemcom.com

Catalyst Design and Optimization through Computational Modeling

Computational chemistry plays a proactive role in modern synthetic chemistry, particularly in the rational design and optimization of catalysts for reactions like the Suzuki-Miyaura coupling. nih.govacs.org Instead of relying solely on experimental screening, computational modeling can predict the performance of potential catalysts, saving time and resources.

For the Suzuki-Miyaura coupling of heterocyclic substrates like this compound, the choice of the phosphine (B1218219) ligand on the palladium catalyst is critical. The electronic and steric properties of the ligand directly influence the catalyst's activity and stability. Computational platforms have been developed to build comprehensive databases of ligands and their calculated physicochemical properties. acs.org

These computational workflows can:

Calculate Key Descriptors: For a library of thousands of potential ligands, properties like cone angle (a measure of steric bulk), Tolman electronic parameter (a measure of electron-donating ability), and bond dissociation energies can be calculated. acs.org

Build Predictive Models: Using machine learning algorithms trained on these calculated descriptors and known experimental outcomes, models can be built to predict the effectiveness of a new, untested ligand for a specific reaction. acs.org

Rationalize Performance: DFT calculations can provide a deep understanding of why a particular catalyst is effective. For example, a study on a highly efficient catalyst for Suzuki coupling of heterocycles highlighted that the rational design was based on the electron-rich and sterically demanding nature of the phosphine ligand, factors that can be quantified computationally. nih.gov

This computational approach enables the in silico screening of vast numbers of potential catalysts, identifying promising candidates for synthesis and experimental validation. This strategy accelerates the discovery of new, highly efficient catalytic systems for challenging coupling reactions involving complex substrates like this compound.

Q & A

Q. Basic Research Focus

  • Methodology :
    • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with aryl halides and palladium catalysts. Boronic esters (e.g., pinacol esters) are often synthesized first to enhance stability during multi-step reactions .
    • Protection strategies : Pinacol esterification is frequently employed to protect the boronic acid group, reducing trimerization and improving solubility .
  • Purification Challenges :
    • Boronic acids are prone to dehydration and trimerization, complicating isolation. Chromatography under inert conditions (e.g., nitrogen atmosphere) or recrystallization in anhydrous solvents is recommended .
    • Example : highlights the synthesis of boropeptides via intermediate prodrugs to bypass purification hurdles.

How can MALDI mass spectrometry be optimized for sequencing boronic acid-containing peptides?

Q. Basic Research Focus

  • Methodology :
    • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ derivatization, which esterifies boronic acids on-plate, preventing trimerization and enhancing ionization .
    • Sample preparation : Mix peptides with DHB in a 1:1 ratio (v/v) in acetonitrile/water (70:30) for optimal signal intensity .
  • Data Interpretation :
    • Dehydration products (e.g., loss of pinacol) are common; isotopic patterns help confirm boronic acid presence.

Table 1 : Key MALDI-MS Parameters for Boronic Acid Analysis

ParameterOptimal ConditionReference
MatrixDHB (20 mg/mL in ACN/H₂O)
Laser Energy30–40% (Nd:YAG, 355 nm)
Detector ModeReflector-positive ion

What strategies mitigate non-specific interactions in boronic acid-based glycoprotein detection systems?

Q. Advanced Research Focus

  • Experimental Design :
    • Surface functionalization : Immobilize 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on carboxymethyl dextran-coated substrates to enhance specificity .
    • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to weaken secondary electrostatic interactions with non-glycosylated proteins .
  • Validation :
    • Compare binding kinetics (e.g., SPR spectroscopy) of glycoproteins (e.g., RNAse B) vs. non-glycosylated analogs (e.g., RNAse A) to quantify selectivity .

How can LC-MS/MS methods be validated for detecting trace boronic acid impurities in pharmaceuticals?

Q. Advanced Research Focus

  • Methodology :
    • MRM mode : Use transitions like m/z 119 → 91 for methyl phenyl boronic acid (LOD: 0.1 ppm) .
    • Mobile phase : Acetonitrile/ammonium acetate (pH 6.5) with 0.1% formic acid improves ionization .
  • Validation Parameters (per ICH guidelines):
    • Linearity (1–50 ppm, > 0.99), accuracy (90–110% recovery), and robustness (±5% flow rate variation) .

What in vitro and in vivo models are suitable for evaluating the anticancer activity of boronic acid derivatives?

Q. Advanced Research Focus

  • In vitro Models :
    • Glioblastoma cells (e.g., U87-MG) treated with boronic acid arylidene heterocycles to assess cytotoxicity via MTT assays .
    • Proteasome inhibition assays using purified 20S proteasomes to measure IC₅₀ values (e.g., Bortezomib: IC₅₀ = 3–10 nM) .
  • In vivo Models :
    • Xenograft mice implanted with triple-negative breast cancer (TNBC) cells to test tumor regression post-boronic acid treatment .

How do structural modifications influence the proteasome inhibition efficacy of boronic acid-based drugs?

Q. Advanced Research Focus

  • Rational Design :
    • Peptidomimetics : Replace peptide bonds with boronic acid moieties to enhance binding to proteasomal threonine residues (e.g., Bortezomib) .
    • Bioisosteres : Substitute boronic acids for carbonyl groups in substrate mimics to improve reversible covalent binding .
  • Data Analysis :
    • Co-crystallization studies (e.g., PDB: 2F16) reveal binding modes and guide optimization of steric/electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.